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molecular formula C6H5Cl2N B180334 3,5-Dichloro-2-methylpyridine CAS No. 100868-45-9

3,5-Dichloro-2-methylpyridine

Cat. No. B180334
M. Wt: 162.01 g/mol
InChI Key: FPTUCCXFFWYEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06514996B2

Procedure details

N,N-diisopropylamine (65.6 ml) was dissolved in anhydrous THF (150 ml), to which was dropwise added n-butyl lithium (1.54 mols/liter hexane solution, 300 ml) in an argon atmosphere at −78° C., and directly stirred for 5 minutes. An anhydrous THF (600 ml) solution of 3,5-dichloropyridine (63 g) was dropwise added to this, and stirred for 1 hour, and thenmethyl iodide (29.2 ml) was dropwise added thereto, and stirred for further 1.5 hours. Water was added to this to stop the reaction, which was then extracted with ethyl acetate. The organic layer was washed with a saturated saline solution, then dried over magnesium sulfate, and the solvent was distilled under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1), then suspended in hexane, and taken out through filtration to obtain 3,5-dichloropicoline (62.8 g, 91%) as colorless crystals.
Quantity
65.6 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
29.2 mL
Type
reactant
Reaction Step Three
Quantity
63 g
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([Cl:20])[CH:19]=1.[I-]>C1COCC1.O>[Cl:13][C:14]1[C:15]([CH3:1])=[N:16][CH:17]=[C:18]([Cl:20])[CH:19]=1

Inputs

Step One
Name
Quantity
65.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
29.2 mL
Type
reactant
Smiles
[I-]
Step Four
Name
Quantity
63 g
Type
reactant
Smiles
ClC=1C=NC=C(C1)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
directly stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for further 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the reaction, which
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1)
FILTRATION
Type
FILTRATION
Details
taken out through filtration

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 62.8 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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